molecular formula C22H22N4O B11640107 2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide

2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide

Cat. No.: B11640107
M. Wt: 358.4 g/mol
InChI Key: DVWFAEVMMCLNOY-OEAKJJBVSA-N
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Description

2-Cyclopropyl-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide is a complex organic compound with a unique structure that combines a quinoline core with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-cyclopropylquinoline-4-carbohydrazide with 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-Cyclopropyl-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, its ability to intercalate into DNA can disrupt replication and transcription, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline

Uniqueness

2-Cyclopropyl-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core with a hydrazide functional group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H22N4O/c1-26(2)17-11-7-15(8-12-17)14-23-25-22(27)19-13-21(16-9-10-16)24-20-6-4-3-5-18(19)20/h3-8,11-14,16H,9-10H2,1-2H3,(H,25,27)/b23-14+

InChI Key

DVWFAEVMMCLNOY-OEAKJJBVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4

Origin of Product

United States

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